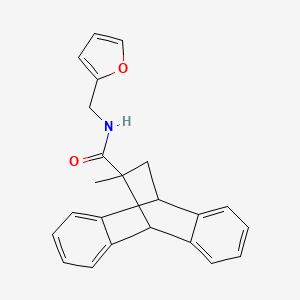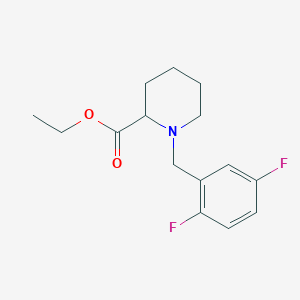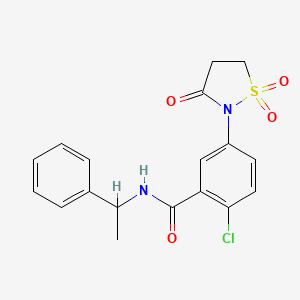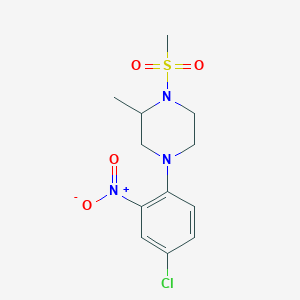![molecular formula C24H20N2O2 B5246230 N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-phenylacetamide](/img/structure/B5246230.png)
N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-phenylacetamide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities
Mechanism of Action
Target of Action
TCMDC-124383, also known as N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-phenylacetamide or GNF-Pf-4638, primarily targets the PfCLK3 and PfProRS proteins in Plasmodium falciparum. PfCLK3 is an essential malarial kinase that plays a key role in the processing of parasite RNA . PfProRS is a prolyl-tRNA synthetase, a primary enzyme in protein translation, responsible for charging tRNA with proline .
Mode of Action
TCMDC-124383 interacts with its targets in a unique way. For PfCLK3, it acts as a reversible inhibitor . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, improving the selectivity of the molecule .
Biochemical Pathways
The inhibition of PfCLK3 and PfProRS by TCMDC-124383 affects the RNA processing and protein translation pathways in P. falciparum . This disruption of essential biochemical pathways leads to the death of the parasite, providing the compound’s antimalarial effect.
Pharmacokinetics
One study suggests that the compound rapidly killsP. falciparum at the trophozoite to schizont stages and its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure . This suggests that the compound may have good bioavailability and a lasting effect.
Result of Action
The molecular and cellular effects of TCMDC-124383’s action include the disruption of RNA processing and protein translation in P. falciparum, leading to the death of the parasite . This results in the compound’s antimalarial effect.
Action Environment
It is known that the efficacy of antimalarial compounds can be influenced by factors such as the parasite’s resistance mechanisms, the patient’s immune status, and the presence of other medications
Biochemical Analysis
Biochemical Properties
N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-phenylacetamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary targets of this compound is the Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3). This enzyme is essential for the survival of the malaria parasite, and its inhibition can disrupt the parasite’s life cycle . The compound interacts with PfCLK3 by binding to its active site, thereby preventing the enzyme from phosphorylating its substrates. This interaction is highly specific, making this compound a potent inhibitor of PfCLK3 .
Cellular Effects
This compound has been shown to have significant effects on various cell types and cellular processes. In malaria-infected cells, the compound disrupts the normal function of the parasite by inhibiting PfCLK3, leading to the accumulation of unprocessed RNA and ultimately causing cell death . Additionally, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in the cell cycle and apoptosis, further contributing to its antiparasitic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PfCLK3, forming hydrogen bonds with key residues in the enzyme’s active site . This binding prevents the enzyme from phosphorylating its substrates, leading to the accumulation of unprocessed RNA and disrupting the parasite’s life cycle . Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further enhancing its antiparasitic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its antiparasitic effects for several days, with no significant loss of potency . Additionally, in vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function, including sustained inhibition of PfCLK3 and disruption of the parasite’s life cycle .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PfCLK3 and disrupts the parasite’s life cycle without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and transferases, which facilitate its conjugation with glucuronic acid and other molecules . These metabolic reactions result in the formation of several metabolites, which are subsequently excreted via the urine and feces .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with high concentrations observed in the liver, kidneys, and spleen . Transporters such as P-glycoprotein and organic anion-transporting polypeptides play a crucial role in the cellular uptake and distribution of the compound . Additionally, binding proteins such as albumin can facilitate the transport of the compound in the bloodstream .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells. The compound can diffuse across cell membranes and accumulate in the cytoplasm, where it interacts with its target enzymes . Additionally, the compound can enter the nucleus and modulate gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of the compound is influenced by various factors, including its chemical properties and the presence of targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-phenylacetamide typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method is the Mannich reaction, where the 8-hydroxyquinoline is reacted with formaldehyde and an amine to form the desired product . The reaction conditions often include the use of aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted quinoline derivatives .
Scientific Research Applications
N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-phenylacetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal chelation properties and biological activities.
N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]isobutyramide: A similar compound with slight structural differences, used in similar applications.
Uniqueness
N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-phenylacetamide is unique due to its specific structure, which allows for enhanced metal chelation and biological activity compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and medicinal applications .
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-21(16-17-8-3-1-4-9-17)26-22(18-10-5-2-6-11-18)20-14-13-19-12-7-15-25-23(19)24(20)28/h1-15,22,28H,16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBVIJHBWGURQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Propoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B5246147.png)
![1-[4-Fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]piperidine-4-carboxylic acid](/img/structure/B5246151.png)
![4-(2-{[1-(3-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5246154.png)

![2-methoxy-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5246166.png)
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B5246177.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-1-naphthylthiourea](/img/structure/B5246182.png)

![4-methyl-2-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5246204.png)

![3-(2-Chlorophenyl)-5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazole](/img/structure/B5246218.png)


![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5246243.png)
